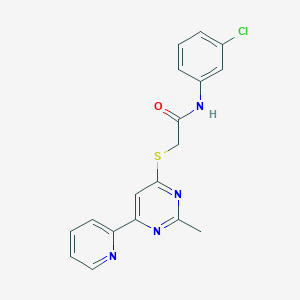![molecular formula C17H19N3S B2667046 2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380033-79-2](/img/structure/B2667046.png)
2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with thiocarbohydrazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with phenylacetic acid derivatives under specific conditions to form the final spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits antiviral and anti-inflammatory activities.
1,2,5-Thiadiazole: Used in the development of new materials and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its spirocyclic structure, which imparts specific chemical and biological properties that are not observed in other thiadiazole derivatives.
Propiedades
IUPAC Name |
2-cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-2-4-12(5-3-1)14-8-17(9-14)10-20(11-17)16-19-18-15(21-16)13-6-7-13/h1-5,13-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAIUCZMIVLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2666967.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2666973.png)
![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)

![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)



